Superior Rhodesain Inhibition Potency: Tetromycin B vs. Tetromycin 3 and 4
Tetromycin B demonstrates a 3.4-fold greater affinity for rhodesain (Ki = 0.62 μM) compared to tetromycin 3 (Ki = 2.1 μM) and a 6.5-fold improvement over tetromycin 4 (Ki = 4.00 μM) [1]. This enhanced potency is critical for targeting the cysteine protease essential for Trypanosoma brucei survival.
| Evidence Dimension | Inhibition constant (Ki) against rhodesain, a T. brucei cysteine protease |
|---|---|
| Target Compound Data | Ki = 0.62 ± 0.03 μM; k2nd = 14,539 ± 1949 M⁻¹ min⁻¹ |
| Comparator Or Baseline | Tetromycin 3: Ki = 2.1 ± 0.90 μM; Tetromycin 4: Ki = 4.00 ± 0.30 μM |
| Quantified Difference | 3.4-fold lower Ki vs. tetromycin 3; 6.5-fold lower Ki vs. tetromycin 4 |
| Conditions | In vitro enzyme inhibition assay using recombinant rhodesain; data from Table 3, Pimentel-Elardo et al. 2011 |
Why This Matters
For research programs targeting rhodesain for anti-trypanosomal drug development, the >3-fold potency advantage of tetromycin B reduces the compound quantity required for equivalent inhibitory effect, directly impacting procurement cost-effectiveness and assay sensitivity.
- [1] Pimentel-Elardo SM, Buback V, Gulder TAM, et al. New tetromycin derivatives with anti-trypanosomal and protease inhibitory activities. Mar Drugs. 2011;9(10):1682-1697. Table 3: Rhodesain Ki values for tetromycin 3, 4, and 5 (tetromycin B). View Source
